

Application Notes and Protocols for Utilizing ATP Dipotassium Salt in Kinase Assays

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Compound of Interest

Compound Name: ATP dipotassium

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Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinase-catalyzed phosphorylation reactions. The choice of ATP concentration and the quality of the ATP salt can significantly impact the outcome and interpretation of kinase assays. **ATP dipotassium** salt is a commonly used form of ATP in these assays due to its high solubility and purity. These application notes provide detailed information and protocols for the effective use of **ATP dipotassium** salt in various kinase assay formats, aiding in the generation of robust and reproducible data for basic research and drug discovery.

The concentration of ATP in a kinase assay is a crucial parameter that can influence the observed inhibitory potency of test compounds. In biochemical assays, ATP concentrations are typically used at or near the Michaelis constant (K_m) of the kinase for ATP.^{[1][2]} This allows for a sensitive measurement of inhibitor potency, as the inhibitor and ATP are in direct competition for the kinase's active site.^[3] For ATP-competitive inhibitors, the IC_{50} value is dependent on the ATP concentration, as described by the Cheng-Prusoff equation.^[1] Alternatively, using physiological ATP concentrations (typically in the millimolar range) can provide a more biologically relevant assessment of inhibitor efficacy.^{[1][4]}

Data Presentation: ATP Concentration in Kinase Assays

The optimal ATP concentration is dependent on the specific kinase being assayed and its K_m for ATP. Below is a table summarizing typical ATP concentrations used in kinase assays, including known K_m values for a selection of kinases.

Kinase Family/Name	Typical Assay ATP Concentration (μ M)	Apparent ATP K_m (μ M)	Assay Type Reference
Tyrosine Kinases			
EGFR	10 - 100	2 - 50	Radiometric, Luminescence
Src Family (e.g., Src, Hck)	10 - 100	50 - 150	Radiometric, TR-FRET
Abl	10 - 100	10 - 40	Radiometric, Luminescence
Serine/Threonine Kinases			
PKA	10 - 100	10 - 20	Luminescence, Fluorescence
PKC	50 - 200	~50	Radiometric
Akt/PKB (Akt3)	100 - 1100	564 \pm 36	Mobility Shift Assay[5]
CDK2/Cyclin A	10 - 480	238 \pm 12	Mobility Shift Assay[5]
MAPK/ERK (ERK2)	50 - 200	~50	Luminescence[6]
TBK1	100	Varies	Radiometric[7]
ROCK II	25 (at K_m)	25	Radiometric[8]
Lipid Kinases			
PI3K	10 - 100	30 - 100	Luminescence

Note: ATP K_m values can vary depending on the assay conditions (e.g., pH, salt concentration, and the nature of the phosphate acceptor substrate). It is always recommended to determine the ATP K_m experimentally for the specific kinase and conditions being used.

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Dipotassium Salt Stock Solution

Materials:

- **ATP dipotassium** salt (e.g., Sigma-Aldrich A7699 or equivalent)
- Nuclease-free water
- 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
- pH meter or pH strips (narrow range, e.g., 6.5-8.0)
- Spectrophotometer
- Quartz cuvettes
- Nuclease-free microcentrifuge tubes

Procedure:

- **Weighing:** On an analytical balance, accurately weigh out the required amount of **ATP dipotassium** salt to prepare the desired volume of a 100 mM solution. For example, for 10 mL of a 100 mM solution, weigh out approximately 615.4 mg (Molecular Weight of **ATP dipotassium** salt dihydrate can vary, check the manufacturer's specifications).
- **Dissolving:** Add the weighed **ATP dipotassium** salt to a conical tube. Add approximately 8 mL of nuclease-free water and vortex until the powder is completely dissolved. The solution will be slightly acidic.
- **pH Adjustment:** Carefully adjust the pH of the ATP solution to 7.4 - 7.5 using small increments of 1 M KOH or NaOH. Monitor the pH closely using a calibrated pH meter or narrow-range pH paper after each addition. Caution: Avoid over-titrating to a basic pH, as this can cause hydrolysis of the ATP.

- **Final Volume Adjustment:** Once the target pH is reached, transfer the solution to a 10 mL volumetric flask and add nuclease-free water to bring the final volume to 10 mL. Mix thoroughly.
- **Concentration Determination (Spectrophotometry):**
 - Prepare a 1:4000 dilution of your ATP stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
 - Using a spectrophotometer, measure the absorbance of the diluted solution at 259 nm in a 1 cm path-length quartz cuvette.
 - Calculate the precise concentration of the ATP stock solution using the Beer-Lambert law ($A = \epsilon cl$), where:
 - A is the absorbance at 259 nm.
 - ϵ is the molar extinction coefficient of ATP at pH 7.0, which is $15,400 \text{ M}^{-1}\text{cm}^{-1}$.
 - c is the concentration in M.
 - l is the path length in cm (typically 1 cm).
 - $\text{Concentration (M)} = (\text{Absorbance at 259 nm}) / (15,400 \text{ M}^{-1}\text{cm}^{-1} * 1 \text{ cm}) * \text{Dilution Factor (4000)}$.
- **Aliquoting and Storage:** Aliquot the ATP stock solution into smaller, single-use volumes in nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Kinase Assay Protocol

This protocol provides a general framework for a kinase activity assay. Specific conditions such as enzyme and substrate concentrations, buffer composition, and incubation time should be optimized for each specific kinase.

Materials:

- Kinase of interest
- Kinase-specific substrate (peptide or protein)
- 10X Kinase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
- 100 mM **ATP dipotassium** salt stock solution (prepared as in Protocol 1)
- Nuclease-free water
- Detection reagent (e.g., ADP-Glo™ from Promega, radiometric detection reagents)
- Microplate (e.g., white opaque 96- or 384-well plates for luminescence assays)
- Plate reader (luminometer, scintillation counter, etc., depending on the detection method)

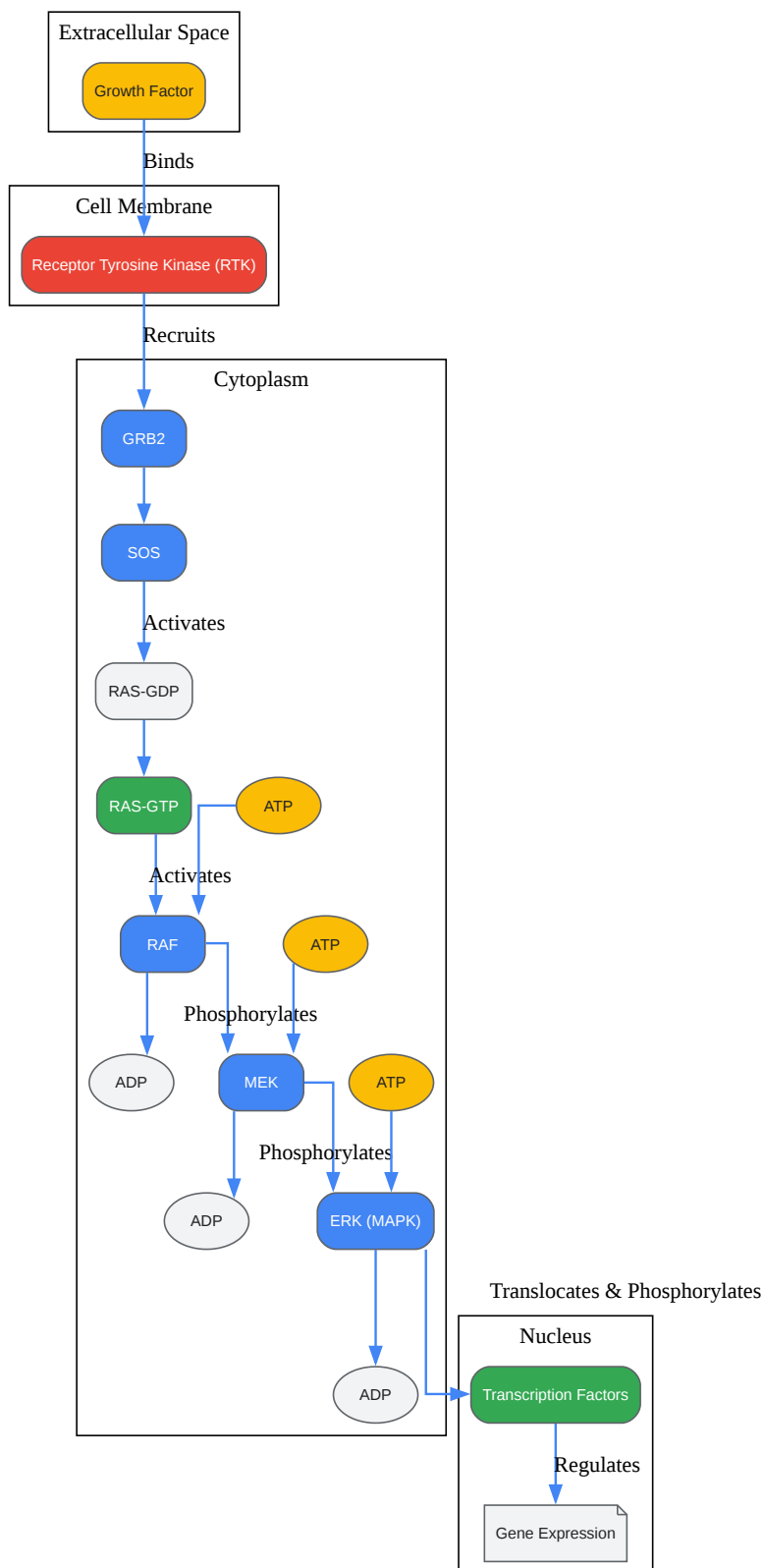
Procedure:

- Reagent Preparation:
 - Prepare a 1X kinase reaction buffer by diluting the 10X stock with nuclease-free water.
 - Prepare a working solution of the kinase in 1X kinase reaction buffer at the desired concentration.
 - Prepare a working solution of the substrate in 1X kinase reaction buffer at the desired concentration.
 - Prepare a working solution of ATP by diluting the 100 mM stock solution in 1X kinase reaction buffer to the desired final concentration (e.g., if the final assay concentration is 100 μM, prepare a 2X working solution of 200 μM).
- Assay Setup (for a single well):
 - Add 5 μL of the kinase working solution to a well of the microplate.
 - For inhibitor studies, add 1 μL of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control. Pre-incubate the kinase and inhibitor for a defined period (e.g.,

15-30 minutes) at room temperature.

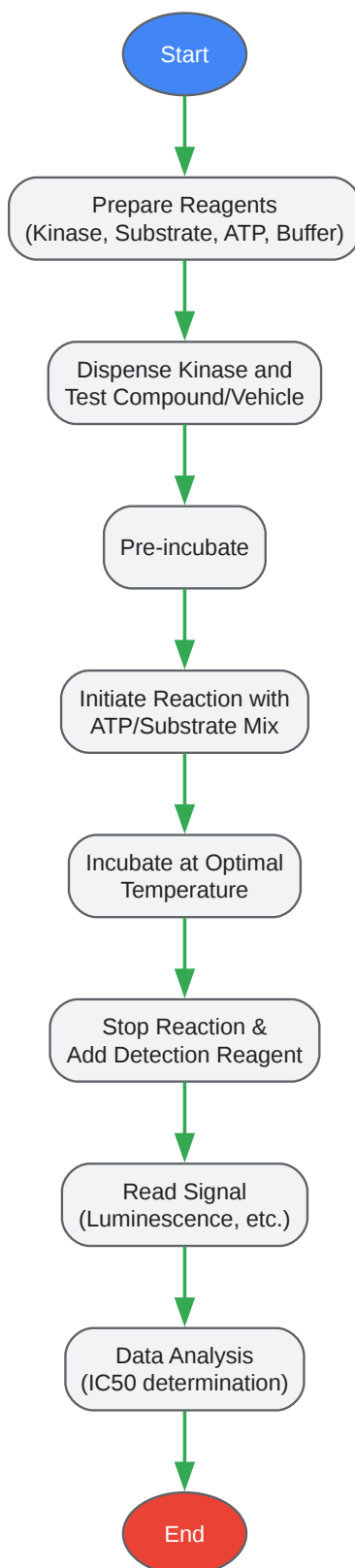
- Initiate the kinase reaction by adding 4 μL of a pre-mixed solution containing the substrate and ATP working solutions (to achieve the final desired concentrations in a 10 μL reaction volume).
- Reaction Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Reaction Termination and Detection:
 - Stop the reaction by adding a stop solution or the detection reagent as per the manufacturer's instructions. For example, for the ADP-Glo™ assay, add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[9]
 - Incubate as required by the detection reagent manufacturer (e.g., 40 minutes at room temperature for ADP-Glo™ Reagent).[9]
 - Add the final detection reagent (e.g., 20 μL of Kinase Detection Reagent for the ADP-Glo™ assay) and incubate for the recommended time (e.g., 30-60 minutes at room temperature).[9]
- Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a plate reader.
- Controls:
 - No-enzyme control: A reaction well containing all components except the kinase to determine the background signal.
 - No-substrate control: A reaction well containing all components except the substrate to assess kinase autophosphorylation.
 - Positive control: A reaction with a known inhibitor of the kinase.
 - Vehicle control: A reaction with the solvent used to dissolve the test compounds (e.g., DMSO).

Mandatory Visualizations



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Caption: A simplified diagram of the MAPK/ERK signaling pathway.



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